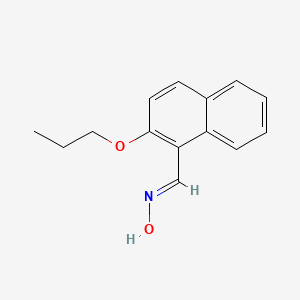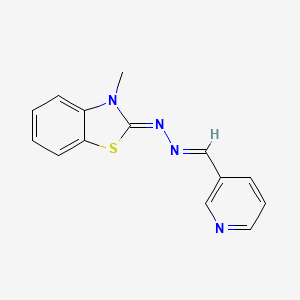![molecular formula C15H13Cl2N3 B5537557 (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. It has also been found to inhibit cell proliferation and migration. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of bacterial, fungal, and viral infections. Additionally, its anticancer properties make it a valuable compound for investigating cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells. Finally, there is a need for more research on the use of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a fluorescent probe for imaging cellular structures.
合成方法
Several methods have been developed for the synthesis of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One of the most commonly used methods involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-benzimidazole in the presence of a suitable base and solvent. The reaction proceeds under reflux conditions and yields the desired product in good yields. Other methods include the use of palladium-catalyzed coupling reactions, microwave-assisted synthesis, and one-pot multicomponent reactions.
科学研究应用
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in biomedical research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been investigated for its potential use as a fluorescent probe for imaging cellular structures.
属性
IUPAC Name |
2,5-dichloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c1-20-14-5-3-2-4-12(14)19-15(20)9-18-13-8-10(16)6-7-11(13)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZRHDICAIAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)